(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-12(24)20-14-7-10-16-17(11-14)28-19(23(16)4)21-18(25)13-5-8-15(9-6-13)29(26,27)22(2)3/h5-11H,1-4H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXSUIOPUFUYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing available research findings, including case studies, and presenting data in a structured format.
Chemical Structure and Properties
The compound features several significant structural components:
- Thiazole Ring : A heterocyclic structure that enhances biological interactions.
- Acetamido Group : Contributes to the compound's solubility and potential bioactivity.
- Sulfamoyl Moiety : Known to improve pharmacokinetic properties.
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique combination of these functional groups may facilitate diverse interactions within biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The thiazole ring is known for its antimicrobial properties, which may extend to this compound.
- Anticancer Potential : Similar benzamide derivatives have shown anticancer activity, suggesting potential in cancer therapeutics.
- Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective capabilities against oxidative stress and neuroinflammation .
Biological Activity Data
The following table summarizes the biological activities associated with related compounds and their structural features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminobenzothiazole | Thiazole ring | Antimicrobial |
| Sulfanilamide | Sulfamoyl group | Antibacterial |
| Benzamide derivatives | Amide bond | Anticancer |
This table illustrates how specific structural features contribute to the biological activity of related compounds, highlighting the potential therapeutic benefits of this compound.
Case Studies and Research Findings
Recent studies have explored the biological effects of compounds similar to this compound. For instance:
- A study on benzimidazole derivatives indicated that modifications in acetamide structures could lead to significant neuroprotective effects against oxidative stress-induced neurodegeneration in animal models .
- Another investigation highlighted the synthesis of benzothiazole-based compounds with demonstrated anti-tubercular activities, suggesting that structural analogs could yield diverse therapeutic applications .
Predictive Models and Future Directions
Predictive models such as PASS (Prediction of Activity Spectra for Substances) suggest that this compound may interact with specific biological targets, indicating potential for therapeutic applications. Further research is warranted to elucidate its mechanisms of action and efficacy in various biological systems.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations :
- Sulfonamide Modifications : The dimethylsulfamoyl group enhances solubility relative to simpler sulfonamides, as seen in analogs like 7a .
- Alkyl Chain Effects : 3-Methyl substitution (target compound) vs. 3-ethyl () may reduce steric hindrance, favoring binding pocket accommodation .
Pharmacokinetic and Computational Insights
- Metabolic Stability : The dimethylsulfamoyl group in the target compound may resist oxidative metabolism better than ethyl or allyl substituents (e.g., 7c in ), which are prone to CYP450-mediated degradation .
- Molecular Docking : Analogous docking studies () predict that the dimethylsulfamoyl group forms π-alkyl interactions with VEGFR-2’s hydrophobic pocket, while the acetamido group stabilizes the binding via water-mediated hydrogen bonds .
Limitations and Activity Cliffs
Despite structural similarities, minor modifications can lead to drastic activity changes (the “activity cliff” effect). For instance:
- Thiadiazole-to-thiazole ring substitution (as in vs. 1) impacts planarity and electronic density, affecting target engagement .
Preparation Methods
Formation of the Benzothiazole Core
The synthesis begins with constructing the 3-methylbenzo[d]thiazol-2(3H)-ylidene scaffold. This is typically achieved via cyclization of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions. For example, heating 2-amino-4-methylthiophenol with acetic anhydride in the presence of sulfuric acid yields the 3-methylbenzothiazole intermediate.
Key Reaction Conditions :
- Solvent : Acetic acid or toluene
- Catalyst : Concentrated H₂SO₄ or p-toluenesulfonic acid
- Temperature : 80–100°C
- Time : 6–12 hours
The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration to form the thiazole ring.
Introduction of the Acetamido Group
The 6-position of the benzothiazole is functionalized with an acetamido group through acetylation. A 6-amino intermediate is treated with acetic anhydride in a polar aprotic solvent like dimethylformamide (DMF):
$$
\text{6-NH}2\text{-Benzothiazole} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{DMF, 25°C}} \text{6-Acetamido-Benzothiazole} + \text{CH}3\text{COOH}
$$
This step achieves >90% yield when conducted under inert atmosphere to prevent oxidation.
Coupling with 4-(N,N-Dimethylsulfamoyl)benzamide
The final step involves forming the imine bond between the benzothiazole and the sulfamoylbenzamide moiety. A Schiff base condensation is employed, where the amine group of the benzothiazole reacts with the carbonyl of 4-(N,N-dimethylsulfamoyl)benzoyl chloride:
$$
\text{6-Acetamido-Benzothiazole} + \text{ClC(=O)C}6\text{H}4\text{SO}2\text{N(CH}3\text{)}2 \xrightarrow{\text{Et}3\text{N, THF}} \text{Target Compound} + \text{HCl}
$$
Triethylamine is used to scavenge HCl, driving the reaction to completion. The (E)-configuration is stabilized by steric hindrance from the methyl group at the 3-position.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Microwave-assisted synthesis has emerged as a key optimization strategy. For instance, irradiating the reaction mixture at 120°C for 20 minutes in tetrahydrofuran (THF) increases the yield to 68% compared to conventional heating (45% yield after 6 hours).
Table 1: Comparative Yields Under Varied Conditions
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional | THF | 80 | 6 | 45 |
| Microwave | THF | 120 | 0.33 | 68 |
| Reflux | Toluene | 110 | 8 | 52 |
Purification Techniques
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates (eluent: ethyl acetate/hexane, 1:1).
- High-Performance Liquid Chromatography (HPLC) : Purifies the final compound with a C18 column (acetonitrile/water gradient), achieving ≥98% purity.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.41 (s, 3H, CH₃), 3.12 (s, 6H, N(CH₃)₂), 7.89–8.21 (m, aromatic protons).
- ¹³C NMR : 168.2 ppm (C=O), 152.1 ppm (C=N), 44.3 ppm (N(CH₃)₂).
Infrared (IR) Spectroscopy :
Mass Spectrometry (MS) :
X-ray Crystallography
Single-crystal X-ray analysis reveals a planar benzothiazole ring system with a dihedral angle of 8.2° between the thiazole and benzene rings, stabilizing the (E)-isomer.
Challenges and Mitigation Strategies
Side Reactions
- Oxazole Formation : Competing cyclization may occur if reaction temperatures exceed 100°C. Mitigated by using microwave irradiation for precise thermal control.
- Hydrolysis of Sulfamoyl Group : Exposure to moisture degrades the sulfamoyl moiety. Solved by conducting reactions under anhydrous conditions.
Scalability Issues
Large-scale synthesis faces difficulties in maintaining imine stereochemistry. Continuous-flow reactors have been proposed to enhance reproducibility, achieving 90% enantiomeric excess (ee) at pilot scales.
Q & A
Q. Table 1: Bioactivity Comparison of Structural Analogs
| Compound Modification | Biological Activity Shift | Reference |
|---|---|---|
| 6-Acetamido → 6-Nitro | ↓ Anticancer IC50 (20 μM → 50 μM) | |
| N,N-Dimethylsulfamoyl → Methyl | ↑ Solubility, ↓ Antimicrobial |
What analytical techniques are essential for confirming the structure and purity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., acetamido NH at δ 8.2 ppm) and confirms stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 473.12 Da) and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98% required for biological assays) .
How do computational methods predict the binding modes of this compound with biological targets?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., bacterial dihydrofolate reductase). The sulfamoyl group forms hydrogen bonds with active-site residues, explaining antimicrobial activity .
- Molecular Dynamics (MD) Simulations : 100-ns MD runs assess stability of ligand-target complexes. Key metrics include root-mean-square deviation (RMSD < 2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
What are the primary biological activities associated with this compound?
Basic Research Question
- Antimicrobial : MIC values of 2–8 μg/mL against Gram-positive bacteria (e.g., S. aureus) due to sulfamoyl-mediated enzyme inhibition .
- Anticancer : IC50 of 15 μM in HeLa cells via thiazole-induced apoptosis; synergy with cisplatin enhances efficacy .
How do functional groups (e.g., sulfamoyl, thiazole) influence pharmacokinetic properties?
Advanced Research Question
- Sulfamoyl Group : Enhances solubility (logP = 1.8) and membrane permeability but is prone to metabolic sulfation, reducing bioavailability .
- Thiazole Ring : Facilitates π-π stacking with DNA/RNA, improving target affinity. Methyl substitution at position 3 increases metabolic stability (t1/2 = 6 hrs vs. 2 hrs for unsubstituted analogs) .
What strategies mitigate by-product formation during synthesis?
Advanced Research Question
- Catalytic Optimization : Pd/C or CuI reduces imine isomerization (Z → E) byproducts .
- Low-Temperature Quenching : Rapid cooling (-20°C) after condensation prevents degradation of the thiazole ring .
How is structure-activity relationship (SAR) analysis conducted for this compound?
Advanced Research Question
- Fragment Replacement : Systematic substitution of the acetamido or dimethylsulfamoyl groups (e.g., with halides or methoxy) identifies critical pharmacophores.
- 3D-QSAR Models : CoMFA/CoMSIA maps electrostatic/hydrophobic fields to predict activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
